molecular formula C13H19N B2379026 (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine CAS No. 2248214-05-1

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine

Cat. No.: B2379026
CAS No.: 2248214-05-1
M. Wt: 189.302
InChI Key: ZIQZQWNCEBEGEL-RWANSRKNSA-N
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Description

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is an organic compound that belongs to the class of amines This compound features a tetrahydronaphthalene moiety attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1-tetralone and (S)-alanine.

    Reduction: 1-tetralone is reduced to 1,2,3,4-tetrahydronaphthalene using a reducing agent like sodium borohydride.

    Amine Formation: The tetrahydronaphthalene is then subjected to a reductive amination reaction with (S)-alanine to form the desired amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with biological macromolecules and its potential as a ligand in receptor studies.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including potential therapeutic applications.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine: Similar structure but with an ethan-1-amine group instead of propan-1-amine.

    (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)butan-1-amine: Similar structure but with a butan-1-amine group.

Uniqueness

The uniqueness of (2S)-2-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-amine lies in its specific structural features, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-3,5,7,10,12H,4,6,8-9,14H2,1H3/t10-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQZQWNCEBEGEL-RWANSRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCCC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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